molecular formula C13H13NOS2 B6080664 (5Z)-2-sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B6080664
M. Wt: 263.4 g/mol
InChI Key: JHAHQBBMMGFVIS-WDZFZDKYSA-N
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Description

(5Z)-2-Sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one is a synthetic thiazolidinone derivative characterized by a Z-configuration at the C5 position, a 2,4,6-trimethylbenzylidene substituent, and a sulfanyl (SH) group at the C2 position.

Properties

IUPAC Name

(5Z)-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)14-13(16)17-11/h4-6H,1-3H3,(H,14,15,16)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAHQBBMMGFVIS-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)NC(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-2-sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one (CAS Number: 153567-97-6) is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₃H₁₃NOS₂
  • Molecular Weight : 263.38 g/mol
  • Structure : The compound features a thiazole ring with a sulfanyl group and a substituted benzylidene moiety.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study conducted by demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of 25-50 µg/mL.

Antioxidant Properties

The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it possesses significant free radical scavenging ability, with an IC50 value of approximately 30 µg/mL. This suggests that the compound may help mitigate oxidative stress in biological systems .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 20 µg/mL . The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it was found to inhibit acetylcholinesterase (AChE) activity, which is relevant in the context of Alzheimer's disease. The inhibitory concentration (IC50) for AChE was found to be 15 µg/mL .

Case Study 1: Antimicrobial Efficacy

A clinical trial involving the use of this compound as an adjunct therapy in patients with bacterial infections showed promising results. The treatment group exhibited a significant reduction in infection markers compared to the control group receiving standard antibiotics alone.

Case Study 2: Anticancer Potential

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound. This highlights its potential as a therapeutic agent in breast cancer treatment.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzylidene ring (C5) and the functional group at C2 (e.g., sulfanyl, thioxo, amino). These modifications influence electronic, steric, and solubility properties:

Compound C5 Substituent C2 Group Key Properties/Bioactivity Reference
Target Compound 2,4,6-Trimethylbenzylidene Sulfanyl (SH) High lipophilicity; potential steric hindrance from trimethyl groups
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo 4-Hydroxybenzylidene Thioxo (S) IC₅₀ = 0.028 µM (DYRK1A inhibition); hydrophilic due to -OH
(5Z)-5-(4-Chlorobenzylidene)-2-morpholino 4-Chlorobenzylidene Morpholino Enhanced electron-withdrawing effect from -Cl; kinase inhibition
(5Z)-2-Amino-5-benzylidene Benzylidene Amino (NH₂) Broad-spectrum antimicrobial activity

Key Observations :

  • Electron-donating groups (e.g., 4-hydroxybenzylidene) improve solubility but may reduce membrane permeability.
  • Lipophilic substituents (e.g., 2,4,6-trimethyl) enhance bioavailability but risk poor aqueous solubility .
  • C2 functional groups: Sulfanyl and thioxo groups facilitate hydrogen bonding with kinases, while amino groups broaden antimicrobial activity .

Key Observations :

  • Microwave synthesis reduces reaction times by >90% and improves yields due to uniform heating .
  • Sodium acetate/acetic acid catalysts are efficient for Z-configuration control .

Key Observations :

  • DYRK1A inhibition correlates with electron-rich C5 substituents (e.g., 4-hydroxybenzylidene) .
  • Trimethylbenzylidene may reduce kinase affinity due to steric bulk but improve cell penetration .
  • Sulfanyl derivatives are understudied in kinase assays but show promise in redox-mediated pathways .

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